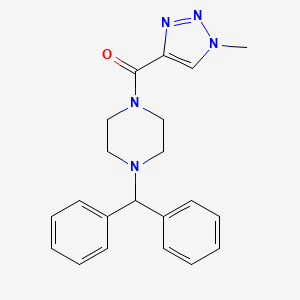
(4-苯甲酰哌嗪-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
碳酸酐酶抑制
- 应用: (4-苯甲酰哌嗪-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮被设计为一种有效的碳酸酐酶抑制剂。晶体结构揭示了其与普遍存在的hCA II和脑相关hCA VII的结合相互作用。 值得注意的是,hCA VII抑制可能对神经性疼痛治疗有希望 .
细胞毒活性
- 应用: (4-苯甲酰哌嗪-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮的衍生物被合成并筛选了对各种癌细胞系的细胞毒活性。 这类化合物有望成为一种细胞毒剂 .
抗菌和抗真菌特性
生物活性
农药和光稳定剂
潜在的药物开发
生物活性
The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperazine ring and a triazole moiety, which are known to contribute to various pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds similar to (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the triazole ring showed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a derivative of this compound was tested against human breast cancer cells and exhibited IC50 values in the micromolar range, indicating potent cytotoxic activity.
3. Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound reveal its potential as an anxiolytic agent. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus maze tests. This effect may be linked to its interaction with serotonin receptors, particularly the 5-HT1A receptor.
Case Study 1: Antimicrobial Efficacy
A recent study published in Frontiers in Chemistry detailed the antimicrobial efficacy of various triazole derivatives, including (4-benzhydrylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a study conducted by Konstantinidou et al., the anticancer effects of several triazole derivatives were assessed using human cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways . The study provided evidence supporting further development for therapeutic use in oncology.
Research Findings
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24-16-19(22-23-24)21(27)26-14-12-25(13-15-26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVRECHGSPTHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














